molecular formula C12H22O2 B12544514 5-(2,4,4-Trimethylpentyl)oxolan-2-one CAS No. 147136-15-0

5-(2,4,4-Trimethylpentyl)oxolan-2-one

Cat. No.: B12544514
CAS No.: 147136-15-0
M. Wt: 198.30 g/mol
InChI Key: PHPLCXOUKZCERZ-UHFFFAOYSA-N
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Description

5-(2,4,4-Trimethylpentyl)oxolan-2-one is a substituted gamma-valerolactone derivative characterized by a branched alkyl chain (2,4,4-trimethylpentyl) attached to the lactone ring at the 5-position. Gamma-valerolactones are cyclic esters known for their applications as green solvents, flavoring agents, and intermediates in organic synthesis.

Properties

CAS No.

147136-15-0

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

5-(2,4,4-trimethylpentyl)oxolan-2-one

InChI

InChI=1S/C12H22O2/c1-9(8-12(2,3)4)7-10-5-6-11(13)14-10/h9-10H,5-8H2,1-4H3

InChI Key

PHPLCXOUKZCERZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCC(=O)O1)CC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,4-Trimethylpentyl)oxolan-2-one typically involves a two-step method. The first step includes the formation of an intermediate compound, which is then converted into the final product through a series of reactions. Common reagents used in these reactions include acetic acid and sulfuric acid .

Industrial Production Methods

Industrial production of 5-(2,4,4-Trimethylpentyl)oxolan-2-one often involves large-scale chemical processes that ensure high yield and purity. The methods are optimized for cost-effectiveness and efficiency, utilizing advanced technologies and equipment.

Chemical Reactions Analysis

Types of Reactions

5-(2,4,4-Trimethylpentyl)oxolan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

5-(2,4,4-Trimethylpentyl)oxolan-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(2,4,4-Trimethylpentyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. It may act as a catalyst or inhibitor in various chemical reactions, influencing the rate and outcome of these processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

  • 5-[(3,4,5-Trihydroxyphenyl)methyl]oxolan-2-one : Features a polar trihydroxyphenyl group instead of the alkyl chain. The aromatic substituent increases hydrogen-bonding capacity and oxidative stability, making it suitable for pharmaceutical applications (e.g., antioxidant derivatives) .
  • Bis(2,4,4-Trimethylpentyl) methylphosphonate : A phosphonate ester with two 2,4,4-trimethylpentyl groups. The phosphorus center enables chelation and flame-retardant properties, distinguishing it from lactones in applications like metal extraction or polymer additives .

Physical and Chemical Properties

  • Lipophilicity : The 2,4,4-trimethylpentyl group in the target compound enhances lipophilicity compared to polar analogs like 5-[(3,4,5-trihydroxyphenyl)methyl]oxolan-2-one, favoring solubility in organic solvents (e.g., hexane, toluene).
  • Thermal Stability : Branched alkyl chains (as in the target compound and bis(2,4,4-trimethylpentyl) methylphosphonate ) generally improve thermal stability over aromatic or heterocyclic substituents.
  • Reactivity : The lactone ring in 5-(2,4,4-trimethylpentyl)oxolan-2-one is less reactive toward nucleophiles than the phosphonate group in bis(2,4,4-trimethylpentyl) methylphosphonate, which may undergo hydrolysis or transesterification .

Data Table: Key Comparisons

Compound Name Molecular Formula Substituent Key Functional Group Applications
5-(2,4,4-Trimethylpentyl)oxolan-2-one C₁₂H₂₂O₂ (inferred) 2,4,4-Trimethylpentyl Lactone Solvents, plasticizers (inferred)
5-[(3,4,5-Trihydroxyphenyl)methyl]oxolan-2-one C₁₂H₁₄O₅ 3,4,5-Trihydroxyphenyl Lactone Pharmaceuticals, antioxidants
Bis(2,4,4-Trimethylpentyl) methylphosphonate C₁₇H₃₇O₃P 2,4,4-Trimethylpentyl (×2) Phosphonate Flame retardants, metal chelation
5-(1,3-Dioxolan-2-yl)-2-thienyl 2,4,4-trimethylpentyl ketone C₁₆H₂₄O₃S Thienyl, dioxolane, 2,4,4-trimethylpentyl Ketone, dioxolane Optoelectronics, intermediates

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